molecular formula C29H18BrN3OS B4577472 2-(3-bromophenyl)-N-[4-(2-naphthyl)-1,3-thiazol-2-yl]-4-quinolinecarboxamide

2-(3-bromophenyl)-N-[4-(2-naphthyl)-1,3-thiazol-2-yl]-4-quinolinecarboxamide

Cat. No.: B4577472
M. Wt: 536.4 g/mol
InChI Key: DLMALPHATZMTGC-UHFFFAOYSA-N
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Description

2-(3-bromophenyl)-N-[4-(2-naphthyl)-1,3-thiazol-2-yl]-4-quinolinecarboxamide is a useful research compound. Its molecular formula is C29H18BrN3OS and its molecular weight is 536.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 535.03540 g/mol and the complexity rating of the compound is 739. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Reactivity

  • Research has demonstrated the synthesis of related compounds, such as benzo[h]quinoline derivatives, through various chemical reactions, including cyclization, bromination, and reaction with different reagents to produce pincer complexes and other functionalized derivatives. These processes often serve as foundational methods for preparing compounds with potential applications in catalysis, material science, and pharmaceuticals (Facchetti et al., 2016).

Computational and Electrochemical Analysis

  • Studies on quinoxaline derivatives have revealed their potential as corrosion inhibitors for metals in acidic mediums. Computational and electrochemical analyses show these compounds exhibit high corrosion inhibition efficiency, suggesting applications in materials science and engineering to enhance the durability and lifespan of metal-based structures (Saraswat & Yadav, 2020).

Synthetic Applications

  • The development of various synthetic routes to create substituted and functionalized heterocyclic compounds, including thiazoles and quinoxalines, underscores the versatility of these chemical frameworks. Such synthetic versatility points to applications in drug discovery and development, where the modification of molecular structures can lead to the identification of novel therapeutic agents (Wagle, Adhikari, & Kumari, 2008).

Biological and Pharmacological Potential

  • The synthesis and evaluation of aminothiazoles and related compounds have highlighted their potential as anti-inflammatory agents. This suggests that structurally related compounds could be explored for their pharmacological properties, including anti-inflammatory, antimicrobial, and possibly antiviral activities, contributing to the field of medicinal chemistry and pharmacology (Thabet et al., 2011).

Material Science and Electronics

  • Research into quinoline derivatives and their applications in organic light-emitting diodes (OLEDs) indicates potential uses in the development of electronic and photonic devices. The synthesis and characterization of such compounds can lead to advancements in the design and efficiency of OLEDs, which are crucial for displays, lighting, and other applications (T. et al., 2001).

Properties

IUPAC Name

2-(3-bromophenyl)-N-(4-naphthalen-2-yl-1,3-thiazol-2-yl)quinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H18BrN3OS/c30-22-9-5-8-20(15-22)26-16-24(23-10-3-4-11-25(23)31-26)28(34)33-29-32-27(17-35-29)21-13-12-18-6-1-2-7-19(18)14-21/h1-17H,(H,32,33,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLMALPHATZMTGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C3=CSC(=N3)NC(=O)C4=CC(=NC5=CC=CC=C54)C6=CC(=CC=C6)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H18BrN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

536.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(3-bromophenyl)-N-[4-(2-naphthyl)-1,3-thiazol-2-yl]-4-quinolinecarboxamide
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2-(3-bromophenyl)-N-[4-(2-naphthyl)-1,3-thiazol-2-yl]-4-quinolinecarboxamide
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2-(3-bromophenyl)-N-[4-(2-naphthyl)-1,3-thiazol-2-yl]-4-quinolinecarboxamide
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2-(3-bromophenyl)-N-[4-(2-naphthyl)-1,3-thiazol-2-yl]-4-quinolinecarboxamide
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2-(3-bromophenyl)-N-[4-(2-naphthyl)-1,3-thiazol-2-yl]-4-quinolinecarboxamide
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2-(3-bromophenyl)-N-[4-(2-naphthyl)-1,3-thiazol-2-yl]-4-quinolinecarboxamide

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